![molecular formula C18H16N2O3S B2799174 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 536732-06-6](/img/structure/B2799174.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
“N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antitumor and Cytotoxic Activity
The compound has been investigated for its potential as an antitumor agent. Researchers have synthesized related thiosemicarbazone derivatives and evaluated their cytotoxicity against human tumor cell lines. While the compound did not surpass the potency of cisplatin, it demonstrated efficacy, particularly in inhibiting cell growth .
Metallocene Chemistry
Metallocenes, such as the ruthenium complex formed with this compound, play a crucial role in organometallic chemistry. The coordination of the thiosemicarbazone ligand to the ruthenium center via iminic and sulfur atoms forms a five-membered chelate ring. Additionally, the complex’s redox behavior has been studied using cyclic voltammetry .
Antioxidant Properties
In vitro antioxidant properties have been explored for related thiosemicarbazone derivatives. Some synthesized compounds exhibited potent antioxidant activity, suggesting their potential use in oxidative stress-related conditions .
Future Directions
Mechanism of Action
Target of Action
The compound N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, a derivative of thiazole, is known to have diverse biological activities . Thiazole derivatives have been reported to act as tubulin inhibitors , which are key structural components in eukaryotic cells and play a crucial role in a number of cellular functions, including regulation of motility, cell division, organelle transport, maintenance of cell morphology, and signal transduction .
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-5-6-13(10-15)16-12-24-18(19-16)20-17(21)11-23-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDZHIMJBHGLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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